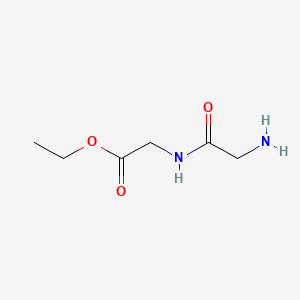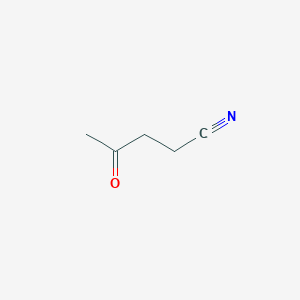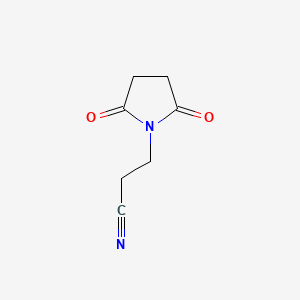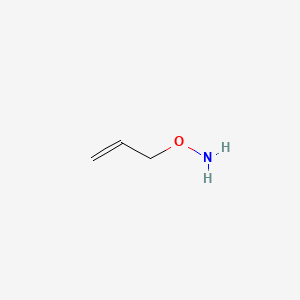
Glycine, N-glycyl-, ethyl ester
Übersicht
Beschreibung
Glycine, N-glycyl-, ethyl ester: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water, ethanol, DMSO, and methanol .
Wirkmechanismus
Target of Action
Ethyl Glycylglycinate, also known as Glycine, N-glycyl-, ethyl ester, primarily targets the carboxyl side chains of glutamate and aspartate on intact proteins . These amino acids play crucial roles in protein structure and function, influencing protein folding, stability, and interactions.
Mode of Action
The compound interacts with its targets through a process known as carboxyl-footprinting . This involves the specific derivatization of the carboxyl side chains of glutamate and aspartate . The process changes the chemical properties of these amino acids, potentially altering the protein’s structure and function.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its small size and polar nature could also influence its metabolism and excretion, potentially leading to a high bioavailability.
Result of Action
The specific derivatization of glutamate and aspartate carboxyl side chains can lead to changes in the structure and function of the targeted proteins . This could have various molecular and cellular effects, depending on the specific proteins and pathways involved.
Action Environment
The action of Ethyl Glycylglycinate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments. Additionally, factors such as pH, temperature, and the presence of other molecules could also influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Ethyl glycylglycinate participates in several biochemical reactions. It is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide for carboxyl-footprinting studies of proteins . The protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Cellular Effects
The cellular effects of ethyl glycylglycinate are primarily observed in its interactions with proteins. It is used in studies for specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins
Molecular Mechanism
At the molecular level, ethyl glycylglycinate interacts with proteins, specifically glutamate and aspartate carboxyl side chains . This interaction is part of a protocol used for carboxyl-footprinting studies of proteins
Temporal Effects in Laboratory Settings
In laboratory settings, ethyl glycylglycinate is used for specific biochemical reactions
Metabolic Pathways
Ethyl glycylglycinate is involved in some metabolic pathways. Glycine, from which it is derived, is utilized in several metabolic pathways, including the synthesis of glutathione and the regulation of one-carbon metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glycine, N-glycyl-, ethyl ester typically involves the esterification of glycine. One common method includes the reaction of glycine with ethanol in the presence of hydrogen chloride. This reaction is carried out under thermal-insulation conditions to generate glycine ethyl ester hydrochloride . Another method involves the use of absolute alcohol and hydrogen chloride on glycine .
Industrial Production Methods: Industrial production of glycine ethyl ester hydrochloride involves adding a saturated hydrogen chloride-ethanol solution to glycine and raw ester, followed by distillation to extract ethanol and ethyl formate. The product is then washed with an anhydrous ethanol-ether mixture, filtered, concentrated, recrystallized, and vacuum dried . This method is advantageous due to its simplicity, short reaction period, low production cost, and high conversion rate of over 92% .
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-glycyl-, ethyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into glycine and ethanol in the presence of water.
Substitution Reactions: Involving nucleophiles that replace the ester group.
Common Reagents and Conditions:
Esterification: Requires alcohols and acids like hydrogen chloride.
Hydrolysis: Typically involves water or aqueous solutions.
Substitution Reactions: Often use nucleophiles under mild conditions.
Major Products:
Hydrolysis: Produces glycine and ethanol.
Substitution Reactions: Can yield various substituted glycine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-glycyl-, ethyl ester is widely used in scientific research due to its versatility:
Biology: Plays a role in studying protein interactions and modifications.
Medicine: Serves as an intermediate in the synthesis of anti-inflammatory drugs and other pharmaceuticals.
Industry: Used in the preparation of chrysanthemic acid and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- Glycine ethyl ester
- Glycinamide
- N-acetyl glycine
- N-acetyl glycinamide
- Glycine methyl ester
- Glycyl glycine
Uniqueness: Glycine, N-glycyl-, ethyl ester is unique due to its specific applications in protein modification and its role as an intermediate in pharmaceutical synthesis. Unlike other glycine derivatives, it is particularly effective in carboxyl-footprinting studies and the synthesis of anti-inflammatory drugs .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVEINQLWIXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211770 | |
| Record name | Ethyl glycylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-74-7 | |
| Record name | Glycine, N-glycyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl glycylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl glycylglycinate interact with copper ions and what are the implications of this interaction?
A1: Ethyl glycylglycinate acts as a tridentate ligand when interacting with Copper(II) ions. This interaction involves the donation of electrons from the terminal amino group, the deprotonated amide nitrogen, and a weak interaction with the ester carbonyl group. This complexation facilitates the Copper(II)-promoted hydrolysis of the ester, significantly accelerating the reaction rate compared to the unprotonated ligand. [] This property makes Ethyl glycylglycinate a valuable model compound for studying metal-catalyzed peptide hydrolysis.
Q2: Can Ethyl glycylglycinate be utilized in peptide synthesis? If so, could you provide an example?
A2: Yes, Ethyl glycylglycinate serves as a versatile building block in peptide synthesis. For instance, it reacts with N-carbobenzyloxy-3-hydroxy-l-proline in the presence of N-ethyl-5-phenylisoxazolium-3′-sulfonate (Woodward's reagent K) to yield N-carbobenzyloxy-3-hydroxy-l-prolylglycylglycine ethyl ester. [] This exemplifies its utility in constructing larger peptides with potential biological relevance.
Q3: Are there any studies investigating the use of Ethyl glycylglycinate in synthesizing compounds with potential pharmaceutical applications?
A3: Indeed, researchers have explored the use of Ethyl glycylglycinate as a starting material for synthesizing analogues of naturally occurring bioactive compounds. One such example is its incorporation into the synthesis of prostaglandin-like carboxamides. [] In this process, the Ethyl glycylglycinate molecule contributes to the overall structure of the final compound, potentially influencing its pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)








![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)



